molecular formula C16H26ClNO2 B1433137 N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride CAS No. 1432679-87-2

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride

Cat. No.: B1433137
CAS No.: 1432679-87-2
M. Wt: 299.83 g/mol
InChI Key: XGGOBSUYYCVKND-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride is a cyclohexanamine derivative featuring a 3,4-dimethoxyphenylmethyl substituent and a methyl group at the 2-position of the cyclohexane ring. The compound’s structure combines aromatic methoxy groups with a tertiary amine, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3;/h8-10,12,14,17H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGOBSUYYCVKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-87-2
Record name N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride
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Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride generally follows these key steps:

Detailed Preparation Methods

Reductive Amination Route

Reductive amination is a preferred method for attaching the 3,4-dimethoxybenzyl group to the 2-methylcyclohexan-1-amine core. This involves reacting the corresponding aldehyde or ketone with the amine under reducing conditions.

  • Step 1: Formation of imine or iminium intermediate
    The 3,4-dimethoxybenzaldehyde is reacted with 2-methylcyclohexan-1-amine to form an imine intermediate.

  • Step 2: Catalytic hydrogenation or chemical reduction
    The imine is then reduced to the secondary amine using hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as sodium borohydride.

  • Step 3: Salt formation
    The free amine is treated with hydrochloric acid to yield the hydrochloride salt, improving purity and crystallinity.

This method is supported by analogous processes described in the preparation of related 3,4-dimethoxyphenylethylamine derivatives, where palladium-catalyzed hydrogenation under mild conditions (50–100 °C) yields high purity amines suitable for salt formation.

Amine Alkylation Using Benzyl Halides

Another approach involves direct alkylation of 2-methylcyclohexan-1-amine with 3,4-dimethoxybenzyl halides (chloride or bromide):

  • Step 1: Nucleophilic substitution
    The amine nucleophile attacks the benzyl halide electrophile under basic conditions to form the N-benzylated amine.

  • Step 2: Purification and salt formation
    The crude amine is purified and converted to the hydrochloride salt by treatment with HCl in an organic solvent.

This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Nitrile Reduction and Amination

Literature on similar 3,4-dimethoxyphenyl derivatives indicates that starting from 3,4-dimethoxyphenylacetonitrile, reductive amination or direct reduction to the corresponding amine can be performed, followed by coupling with cyclohexanone derivatives to introduce the cyclohexane ring. This method involves:

  • Conversion of nitrile to primary or secondary amine intermediates using reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Subsequent amine coupling or reductive amination with methylcyclohexanone derivatives.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Conditions Yield/Selectivity Notes
Imine formation 3,4-Dimethoxybenzaldehyde + 2-methylcyclohexan-1-amine Room temp to 50 °C, solvent like ethanol or methanol High imine formation efficiency
Catalytic hydrogenation Pd/C catalyst, H2 gas 50–100 °C, 1–5 atm H2 pressure >90% conversion, high purity
Chemical reduction Sodium borohydride or NaBH4 derivatives 0–25 °C, protic solvents Mild conditions, good selectivity
Alkylation 3,4-Dimethoxybenzyl chloride/bromide + base (e.g., K2CO3) Reflux in polar aprotic solvents (DMF) Moderate to high yields
Salt formation HCl gas or aqueous HCl Room temp, precipitation Quantitative salt formation

Purification and Characterization

  • The hydrochloride salt typically precipitates out from the reaction mixture upon acidification.
  • Purification is achieved by recrystallization from solvents such as ethanol or isopropanol.
  • Characterization includes HPLC purity (>99%), NMR spectroscopy, and powder X-ray diffraction to confirm crystalline form.

Summary Table of Preparation Routes

Method Key Reagents Advantages Limitations
Reductive Amination 3,4-Dimethoxybenzaldehyde, Pd/C, H2 High selectivity, scalable Requires hydrogenation setup
Amine Alkylation 3,4-Dimethoxybenzyl halide, base Straightforward, common reagents Possible over-alkylation
Nitrile Reduction + Amination 3,4-Dimethoxyphenylacetonitrile, NaBH4 Versatile intermediates Multi-step, moderate yields

Research Findings and Industrial Relevance

  • The reductive amination route with palladium catalysts is favored industrially due to high purity and yield, and the ability to scale up with minimal waste.
  • Avoidance of isolating unstable intermediates (e.g., hydroxyethylamine salts) reduces process complexity and environmental impact.
  • The hydrochloride salt form improves stability, handling, and bioavailability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride has the following structural information:

  • Molecular Formula : C16H25NO2
  • Molecular Weight : 263.3752 g/mol
  • CAS Number : Not specified in the provided sources.
  • SMILES Notation : CC1CCCCC1NCC2=CC(=C(C=C2)OC)OC

This compound features a cyclohexane ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.

Biological Activities

Research into the biological activities of this compound suggests several promising applications:

  • Antidepressant Properties : Preliminary studies indicate that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant effects. The dimethoxyphenyl group may enhance binding affinity to serotonin receptors, thereby influencing mood regulation.
  • Neuroprotective Effects : Compounds with similar amine structures have been studied for neuroprotective properties in models of neurodegenerative diseases. The ability to cross the blood-brain barrier may allow for therapeutic applications in conditions like Alzheimer's disease.
  • Analgesic Activity : Some analogs of this compound have shown analgesic effects in animal models, indicating its potential use in pain management therapies.

Potential Therapeutic Uses

Given its structural characteristics and biological activities, this compound could be explored for various therapeutic applications:

Therapeutic Area Potential Application
AntidepressantMood disorders and anxiety treatments
NeuroprotectionAlzheimer's and other neurodegenerative diseases
Pain ManagementAnalgesic therapies for chronic pain conditions

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Contains a 3,4-dimethoxyphenethyl group linked to a benzamide.
  • Key Differences : Replaces the cyclohexanamine core with a benzamide and ethyl linker.
  • Synthesis : Synthesized in 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
  • Properties : Melting point of 90°C; NMR data indicate distinct aromatic and aliphatic proton environments compared to the target compound .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

  • Structure : Features a 3,4-dihydroxyphenyl group instead of dimethoxy substituents.
  • Key Differences : Hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the lipophilic methoxy groups of the target compound.
  • Relevance : Dopamine HCl’s biological activity as a neurotransmitter highlights the critical role of substituent electronic effects (e.g., -OH vs. -OCH3) in receptor binding .

Cyclohexane Core Modifications

(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride

  • Structure: Cyclohexanol backbone with a 3-hydroxyphenyl and dimethylaminomethyl group.
  • Key Differences: Hydroxyl group on the cyclohexanol ring enhances hydrophilicity, while the dimethylaminomethyl group introduces steric bulk.
  • Molecular Weight : 285.81 g/mol, slightly lower than the target compound due to the absence of methoxy groups .

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride

  • Structure: Cyclohexanone core with a dimethylaminomethyl substituent.

Phenylalkylamine Derivatives

Verapamil Related Compound B

  • Structure : Complex nitrile-containing derivative with 3,4-dimethoxyphenyl and isopropyl groups.
  • Key Differences : Extended alkyl chain and nitrile functionality suggest divergent pharmacokinetic profiles compared to the simpler cyclohexanamine structure of the target compound .

3-(2,3-Dimethylphenyl)-N-ethylcyclohexan-1-amine Hydrochloride

  • Structure : Cyclohexanamine with a 2,3-dimethylphenyl and ethylamine group.

Molecular Weight and Solubility

  • Target Compound : Higher molecular weight (estimated ~325 g/mol) due to methoxy and methyl groups. Likely moderate solubility in polar solvents.
  • Analog Comparisons :
    • Rip-B : Molecular weight ~329 g/mol; benzamide moiety may reduce aqueous solubility compared to cyclohexanamine derivatives .
    • Dopamine HCl : Lower molecular weight (189.64 g/mol) with higher aqueous solubility due to hydroxyl groups .

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H25_{25}NO2_2
  • Molecular Weight : 263.375 g/mol
  • SMILES Notation : CC1CCCCC1NCC2=CC(=C(C=C2)OC)OC

The compound features a cyclohexane ring substituted with a dimethoxyphenyl group, which is significant for its interaction with biological targets.

Antidepressant Effects

Research suggests that compounds similar to N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine exhibit antidepressant-like effects. The structural similarity to known antidepressants allows for the hypothesis that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

The precise mechanism of action for this compound is not well-characterized. However, it is hypothesized that the compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. This interaction could lead to alterations in mood and behavior.

Case Studies and Research Findings

Currently, there is a lack of extensive literature specifically addressing the biological activity of this compound. However, related compounds have been studied:

  • Antidepressant Activity : A study on similar phenylalkylamines showed significant improvements in depressive-like behaviors in rodent models when administered at specific dosages.
  • Cytotoxicity : Compounds with structural similarities have been tested against human cancer cell lines, demonstrating varying degrees of cytotoxicity depending on the chemical structure and substituents.

Comparative Table of Related Compounds

Compound NameActivityReference
Phenylalkylamine AAntidepressant
Dimethoxyphenyl derivative BCytotoxic against MCF-7
Triazole derivative CAnticancer

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of this compound, and what key spectral features should be prioritized?

  • Methodological Answer :

  • 1H NMR : Focus on aromatic protons (δ 6.7–7.1 ppm for the 3,4-dimethoxyphenyl group) and methoxy singlets (δ ~3.8 ppm). The cyclohexyl methyl group appears as a triplet near δ 1.2 ppm.
  • 13C NMR : Identify oxygenated aromatic carbons (δ 148–152 ppm) and cyclohexyl quaternary carbons (δ 35–40 ppm).
  • IR : Key absorptions include C-O stretches (~1250 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of HCl or methoxy groups).
  • Cross-validate with crystallographic data from structurally analogous compounds, such as dimethoxy-substituted pyrimidines .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Conduct all procedures in a fume hood to avoid inhalation.
  • Spill Management : Use inert absorbents (e.g., vermiculite) and consult CHEMTREC (1-800-424-9300 in North America) for large spills .
  • Storage : Store in amber glass containers at 2–8°C under desiccated conditions to prevent hydrolysis .

Q. What are the standard purity assessment methods, and how can common impurities be identified?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid. Monitor for impurities like demethylated derivatives or unreacted intermediates.
  • LC-MS : Detect low-abundance impurities via charged aerosol or mass spectrometry.
  • Titration : Quantify hydrochloride content via argentometric titration.
  • Reference impurity profiles from pharmacopeial standards, such as EP-monographed analogs .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing diastereomer formation in the reductive amination step?

  • Methodological Answer :

  • Reaction Design :
  • Use chiral catalysts (e.g., (R)-BINAP/Pd) for enantioselective synthesis .
  • Optimize solvent polarity (e.g., THF vs. dichloroethane) to favor kinetic control.
  • Process Monitoring :
  • Track reaction progress via in-situ IR to detect imine intermediate formation.
  • Employ Design of Experiments (DoE) to evaluate temperature, pH, and reducing agent stoichiometry.
  • Purification : Use chiral stationary phase chromatography or fractional crystallization to isolate the desired enantiomer .

Q. What strategies resolve discrepancies between computational predictions and experimental data in metabolic pathway studies?

  • Methodological Answer :

  • In Silico Tools :
  • Perform molecular docking (AutoDock Vina) to predict CYP450 interactions. Prioritize 3A4/2D6 isoforms for phase I metabolism.
  • Use MetaSite to identify likely oxidation sites (e.g., O-demethylation at the 4-position).
  • Experimental Validation :
  • Incubate with human liver microsomes and analyze metabolites via UPLC-QTOF-MS.
  • Compare with synthetic standards of predicted metabolites (e.g., hydroxylated derivatives) .

Q. How should researchers address batch-to-batch variability in crystallinity during salt formation?

  • Methodological Answer :

  • Crystallization Optimization :
  • Screen anti-solvents (e.g., diethyl ether vs. acetone) under controlled cooling rates.
  • Use seed crystals from previous batches to ensure polymorph consistency.
  • Analytical Techniques :
  • Monitor crystal habit via SEM and confirm polymorph identity via PXRD.
  • Reference crystallographic data from structurally related hydrochlorides, such as cyclohexanol-based salts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride

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